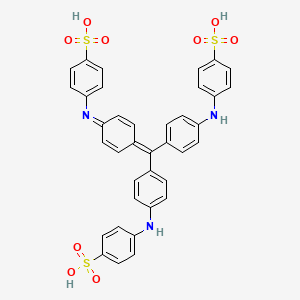

Methyl blue free acid

Descripción

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

61489-48-3 |

|---|---|

Fórmula molecular |

C32H25N3Na2O9S3 |

Peso molecular |

737.7 g/mol |

Nombre IUPAC |

disodium;4-[4-[(4-amino-3-methyl-5-sulfophenyl)-[4-(4-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate |

InChI |

InChI=1S/C32H27N3O9S3.2Na/c1-20-18-23(19-30(32(20)33)47(42,43)44)31(21-2-6-24(7-3-21)34-26-10-14-28(15-11-26)45(36,37)38)22-4-8-25(9-5-22)35-27-12-16-29(17-13-27)46(39,40)41;;/h2-19,34H,33H2,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |

Clave InChI |

XOSXWYQMOYSSKB-UHFFFAOYSA-L |

SMILES |

C1=CC(=NC2=CC=C(C=C2)S(=O)(=O)O)C=CC1=C(C3=CC=C(C=C3)NC4=CC=C(C=C4)S(=O)(=O)O)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)O |

SMILES canónico |

CC1=CC(=CC(=C1N)S(=O)(=O)O)C(=C2C=CC(=NC3=CC=C(C=C3)S(=O)(=O)[O-])C=C2)C4=CC=C(C=C4)NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] |

Otros números CAS |

6415-98-1 |

Descripción física |

Dark reddish-brown or blue crystals; [Carolina Biological Supply MSDS] |

Sinónimos |

Acid Blue 93 disodium ((4-(bis(4-((sulphonatophenyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)amino)benzenesulphonate Methyl Blue |

Origen del producto |

United States |

Synthetic Methodologies and Targeted Derivatization of Methylene Blue

Advanced Synthetic Pathways for Methylene (B1212753) Blue and its Analogues

The traditional synthesis of methylene blue involves the oxidative coupling of N,N-dimethylaniline and N,N-dimethyl-p-phenylenediaminethiosulphonic acid, with the latter being generated in situ. The resulting intermediate, Binschedler's green, undergoes oxidative cyclization to form the characteristic phenothiazinium chromophore. nih.gov

Modern synthetic strategies offer greater control and versatility. Researchers have developed several advanced methods to produce methylene blue and its analogues, including both symmetrical and asymmetrical derivatives. Three primary approaches have been identified as particularly promising for creating a diverse range of these compounds nih.gov:

Ring-closing reactions: These methods construct the central phenothiazine (B1677639) ring system from acyclic precursors.

Buchwald-Hartwig amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming the C-N bonds essential for the phenothiazine core and for introducing various substituents. kpfu.ru

Oxidation of phenothiazine: This approach involves the oxidation of a pre-formed phenothiazine core to a reactive cation, which can then be functionalized by reacting with nucleophilic agents. kpfu.ru

One notable advancement is the use of manganese dioxide as an oxidizing agent in the absence of toxic dichromates, which were historically used. This method offers an environmentally friendlier process that produces high-quality methylene blue in excellent yields. google.com The process involves the reaction of N,N-dimethyl-p-phenylenediamine with manganese dioxide and sodium thiosulfate (B1220275) in an acidic medium, followed by the addition of N,N-dimethylaniline and further oxidation to form the indamine-thiosulfonic acid intermediate. The final cyclization and oxidation are also carried out using manganese dioxide, often in the presence of a copper sulfate (B86663) catalyst. kpfu.rugoogle.com

The synthesis of asymmetrical analogues, where the two amino groups at positions 3 and 7 are differently substituted, has also been a focus of recent research. One successful strategy involves the synthesis of 3-N′-arylaminophenothiazines and their subsequent conversion to asymmetrical 3,7-di(N′-arylamino)phenothiazines. nih.govmdpi.com These methods allow for the introduction of a wide variety of functional groups, including esters, tert-butoxycarbonyl groups, sulfonic acid groups, hydroxyl groups, and amines, leading to compounds with tailored electronic and solubility properties. mdpi.com

Table 1: Comparison of Synthetic Approaches for Methylene Blue Analogues

| Synthetic Approach | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Classical Thiosulfonic Acid Synthesis | Oxidative coupling of N,N-dimethylaniline and N,N-dimethyl-p-phenylenediaminethiosulphonic acid. nih.gov | Well-established, suitable for large-scale production. | Limited to symmetrical derivatives, uses harsh reagents. |

| Buchwald-Hartwig Amination | Palladium-catalyzed C-N bond formation. kpfu.ru | High functional group tolerance, allows for precise control over substitution patterns. | Requires expensive catalyst, may involve multi-step synthesis. |

| Oxidation of Phenothiazine | Functionalization of a pre-formed phenothiazine ring via a cationic intermediate. kpfu.ru | Versatile for introducing a variety of nucleophiles, good for asymmetrical derivatives. | Can lead to a mixture of products if not carefully controlled. |

| Manganese Dioxide Oxidation | Uses MnO₂ as an environmentally benign oxidizing agent. google.com | Avoids toxic dichromates, high yields. | Reaction conditions need careful optimization. |

Strategic Chemical Modifications for Modulating Reactivity and Selectivity

Strategic modifications of the methylene blue scaffold are crucial for fine-tuning its chemical and physical properties, thereby modulating its reactivity and selectivity for specific applications. These modifications can be broadly categorized into substitutions at the terminal amino groups, the aromatic ring, and the heterocyclic nitrogen atom.

One key area of modification is the synthesis of lipophilic analogues. By introducing long alkyl chains to the phenothiazine nucleus, the solubility of the molecule in nonpolar environments can be significantly increased. For example, starting from 2-cyanophenothiazine, a series of analogues with varying alkyl chain lengths have been prepared. Current time information in Bangalore, IN. These modifications can influence the molecule's interaction with biological membranes and its potential as a therapeutic agent. kpfu.ruCurrent time information in Bangalore, IN.

Another important strategy involves the creation of asymmetrical derivatives to modulate the electronic properties of the molecule. The introduction of different aryl or alkyl groups at the 3 and 7 positions can alter the electron distribution within the chromophore, affecting its absorption spectrum, redox potential, and photoreactivity. nih.govmdpi.com For instance, the synthesis of 3-N′-arylaminophenothiazines allows for the introduction of electron-donating or electron-withdrawing groups, which can be used to tune the compound's properties for use in applications such as photodynamic therapy or as a redox indicator. mdpi.comfrontiersin.org

Modification at the 10-position of the phenothiazine ring has also been explored. For example, conjugating methylene blue to a water-soluble polymer like branched polyethyleneimine via a 10-N-carbamoyl linkage can improve its water solubility and provides a mechanism for a "turn-on" fluorescence response. olemiss.edu Such modifications are being investigated for creating sensors and imaging agents. olemiss.edu

The reactivity of methylene blue as a photosensitizer can also be modulated through chemical modifications. As a photosensitizer, methylene blue can generate singlet oxygen upon exposure to light and oxygen. wikipedia.org By altering the structure of the molecule, its efficiency as a photosensitizer can be enhanced or attenuated, which is a key consideration in the design of new photodynamic therapy agents.

Table 2: Examples of Strategic Modifications and Their Effects

| Modification Site | Type of Modification | Effect on Properties | Potential Application |

|---|---|---|---|

| Phenothiazine Ring | Addition of long alkyl chains | Increased lipophilicity | Enhanced interaction with biological membranes |

| Positions 3 and 7 | Introduction of asymmetrical aryl/alkyl groups | Altered electronic properties (redox potential, absorption spectrum) | Tunable photosensitizers, redox indicators |

| Position 10 | Conjugation to polymers (e.g., polyethyleneimine) | Increased water solubility, "turn-on" fluorescence | Sensors, imaging agents |

| General Structure | Introduction of various functional groups (esters, sulfonic acids, etc.) | Modified solubility, reactivity, and targeting capabilities | Targeted drug delivery, specialized dyes |

Methodologies for Isotopic Labeling in Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating the mechanisms of chemical reactions and biological processes involving methylene blue. The introduction of a heavy isotope, such as iodine-123 (¹²³I), allows the molecule to be traced and its fate to be monitored in various systems.

A rapid and convenient method for the radioiodination of methylene blue has been developed for potential use in medical imaging. nih.gov This method involves treating an aqueous solution of methylene blue with ¹²³I-sodium iodide in the presence of potassium iodate (B108269) and hydrochloric acid at an elevated temperature. This process results in the covalent incorporation of the iodine-123 isotope into the dye molecule with high efficiency (80-90% incorporation). nih.gov The resulting radiolabeled methylene blue can be purified using a disposable sample preparation column, yielding a product with high radiochemical purity (>99%). nih.gov

The ability to isotopically label methylene blue is crucial for understanding its mechanism of action in various contexts. For example, in photodynamic therapy, labeled methylene blue could be used to track its distribution within tissues and to understand the relationship between its localization and its therapeutic effect. Similarly, in studies of its redox properties, isotopically labeled analogues can help to elucidate the electron transfer pathways involved.

While radioiodination is a prominent example, other isotopes could also be incorporated into the methylene blue structure through synthetic routes. For instance, the use of starting materials containing carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N) in the synthetic pathways described in section 2.1 would allow for the production of methylene blue labeled at specific positions. These stable isotope-labeled compounds would be particularly valuable for mechanistic studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Spectroscopic Characterization and Photophysical Phenomena of Methylene Blue

Ultraviolet-Visible Absorption Spectroscopy: Aggregation Dynamics and Solvatochromism in Acidic Environments

The absorption spectrum of Methylene (B1212753) Blue (MB) in aqueous solutions is characterized by two main absorption bands. nih.gov A strong absorption peak in the visible region, typically around 664 nm, is attributed to the monomeric form of the dye. researchgate.netyoutube.com A shoulder peak at approximately 605-614 nm is indicative of the formation of dimers. nih.govresearchgate.netyoutube.com Additionally, an absorption band in the ultraviolet region is observed around 292 nm. nih.govresearchgate.netsielc.com

The aggregation of Methylene Blue in solution is a well-documented phenomenon, with the equilibrium between monomers, dimers, and even higher-order aggregates like trimers being influenced by factors such as concentration, temperature, and the presence of salts. youtube.comnih.govyoutube.com As the concentration of Methylene Blue increases, the intensity of the dimer peak grows relative to the monomer peak, indicating a shift in the equilibrium towards aggregation. youtube.com The formation of trimers can be observed with absorption peaks around 580 nm. youtube.com Factor analysis of absorbance data for Methylene Blue in acidic solutions (0.1 M HCl and 0.1 M HNO₃) has shown the presence of at least three distinct molecular absorbers, suggesting that models including monomer, dimer, and trimer are appropriate. nih.gov

The solvent environment also plays a crucial role in the absorption characteristics of Methylene Blue, a phenomenon known as solvatochromism. The position of the charge transfer band of Methylene Blue is influenced by the relative permittivity of the solvent. nih.gov For instance, the absorption maximum shifts from 650 nm in dioxane to 665 nm in water and dimethyl sulfoxide (B87167). nih.gov This red shift is not solely dependent on solvent polarity but is a result of a combination of factors, including electrostatic interactions. nih.gov

The pH of the solution significantly impacts the absorption spectrum of Methylene Blue. researchgate.netresearchgate.netacs.org In acidic conditions, protonation of the Methylene Blue molecule can occur, leading to shifts in the absorption peaks. youtube.comresearchgate.net For example, the protonated form can exhibit an absorption peak at a longer wavelength, around 741 nm. youtube.com The absorption spectra can be used to estimate the acidity constants (pKa) of Methylene Blue. nih.govresearchgate.net

Table 1: UV-Visible Absorption Maxima of Methylene Blue Species

| Species | Wavelength (nm) | Reference |

|---|---|---|

| Monomer | ~664 | researchgate.netyoutube.com |

| Dimer | ~605-614 | researchgate.netyoutube.com |

| Trimer | ~580 | youtube.com |

| UV Band | ~292 | researchgate.netsielc.com |

| Protonated Form | ~741 | youtube.com |

Fluorescence Spectroscopy: Quenching Mechanisms, Quantum Yield Determinations, and Lifetime Analysis

Methylene Blue exhibits fluorescence, with an emission maximum typically observed around 688 nm. nih.govmdpi.com However, the fluorescence of Methylene Blue is highly susceptible to quenching, a process that decreases the fluorescence intensity. One of the primary causes of quenching is aggregation. At higher concentrations, the formation of non-fluorescent dimers and higher-order aggregates leads to a significant reduction in fluorescence. nih.govacs.org The quenching threshold for Methylene Blue in urine has been reported to be less than 20 μmol/L. nih.gov

Fluorescence quenching can also occur through interactions with other molecules in the solution. For instance, purine (B94841) nucleotides like guanosine-5'-monophosphate (B10773721) (GMP) can quench Methylene Blue fluorescence through a static mechanism involving the formation of non-fluorescent complexes. nih.gov At higher concentrations of GMP, quenching can also occur at the diffusion-controlled rate. nih.gov Iron(III) ions have also been shown to quench the first excited singlet state of Methylene Blue (S1), with the formation of the half-oxidized product MB²⁺. osti.govacs.org

The fluorescence quantum yield of Methylene Blue, which represents the efficiency of the fluorescence process, is highly dependent on the solvent. In water, the quantum yield is relatively low, around 0.02, while in solvents like ethanol, it is reported to be 0.04. photochemcad.comresearchgate.net In dimethylsulfoxide, the quantum yield increases drastically compared to water. nih.gov The fluorescence lifetime (τ) of Methylene Blue has been measured to be approximately 368 ps. nih.gov

Table 2: Photophysical Properties of Methylene Blue

| Property | Value | Solvent/Conditions | Reference |

|---|---|---|---|

| Fluorescence Emission Maxima | ~688 nm | - | nih.govmdpi.com |

| Fluorescence Quantum Yield | 0.04 | Ethanol | photochemcad.com |

| Fluorescence Quantum Yield | 0.52 | - | nih.govmdpi.com |

| Fluorescence Quantum Yield | 0.02 | Water | researchgate.net |

| Fluorescence Lifetime (τ) | 368 ps | - | nih.gov |

| Stokes Shift | 21 nm | - | nih.govmdpi.com |

Photoreactivity and Photodegradation Mechanisms: Elucidation of Reactive Oxygen Species Generation (e.g., Singlet Oxygen, Hydroxyl Radicals)

Upon absorption of light, Methylene Blue can become photoactivated and participate in various photochemical reactions, primarily through the generation of reactive oxygen species (ROS). nih.govmdpi.com These ROS play a crucial role in the photodegradation of the dye itself and in its applications in photodynamic therapy. mdpi.comolemiss.edu

The two main mechanisms for ROS generation by photoexcited Methylene Blue are Type I and Type II photosensitization. In the Type I mechanism, the excited triplet state of Methylene Blue interacts with a substrate to produce free radicals through electron or hydrogen transfer. mdpi.com These radicals can then react with molecular oxygen to produce superoxide (B77818) anions (O₂•⁻) and subsequently other ROS like hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂). nih.govmdpi.commdpi.com

The Type II mechanism involves the direct transfer of energy from the triplet state of Methylene Blue to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂). nih.govmdpi.com The generation of singlet oxygen by Methylene Blue is a well-established process. nih.gov However, the dimerization of Methylene Blue can suppress singlet oxygen generation, favoring the Type I pathway. mdpi.com

The degradation of Methylene Blue can be initiated by hydroxyl radicals. mdpi.comrsc.org Quantum chemical calculations have shown that the reaction of Methylene Blue with •OH is rapid and can proceed through formal hydrogen transfer and radical adduct formation mechanisms, leading to various intermediates and products. rsc.org The photocatalytic degradation of Methylene Blue is often studied in the presence of semiconductor photocatalysts like TiO₂ and α-Fe₂O₃, which can generate electron-hole pairs upon irradiation, leading to the formation of ROS that degrade the dye. nih.gov The degradation of Methylene Blue is also influenced by pH, with increased degradation often observed at higher pH values due to the increased availability of hydroxyl ions that can be converted to hydroxyl radicals. as-proceeding.comscielo.org.mx

Advanced Vibrational Spectroscopy (FTIR, Raman) in Methylene Blue Research

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for probing the vibrational structure of Methylene Blue, providing insights into its molecular structure, bonding, and interactions. orientjchem.orgyoutube.com

FTIR Spectroscopy: The FTIR spectrum of Methylene Blue exhibits several characteristic absorption bands. A broad band around 3440 cm⁻¹ is often attributed to the O-H or N-H stretching vibrations of associated water molecules or intermolecular hydrogen bonding. researchgate.net The strong absorption peak around 1600 cm⁻¹ is assigned to the stretching modes of the aromatic C=C and imine C=N groups. researchgate.netrsc.org Bands in the region of 1486 cm⁻¹ and 1389 cm⁻¹ are associated with the stretching vibration of C–N in aromatic amines. rsc.org The asymmetric and symmetric stretching vibrations of the –CH₃ groups are observed near 1328 cm⁻¹. rsc.org The C–S–C framework of the thiazine (B8601807) ring gives rise to a characteristic absorption peak around 666 cm⁻¹. rsc.org FTIR can be used to monitor the degradation of Methylene Blue, as the disappearance or shifting of these characteristic peaks indicates the breakdown of the molecule. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. The most intense peak in the SERS (Surface-Enhanced Raman Scattering) spectrum of Methylene Blue is typically observed around 1625 cm⁻¹, which is assigned to C–C and C–N ring stretching. rsc.orgresearchgate.net Other significant Raman bands include those around 1396 cm⁻¹ and 1454 cm⁻¹, attributed to in-plane C-H ring deformation and asymmetric C-N stretching, respectively. researchgate.net SERS, which utilizes plasmonic nanostructures to enhance the Raman signal, is a highly sensitive technique for the detection of Methylene Blue. rsc.org

Table 3: Key Vibrational Bands of Methylene Blue

| Wavenumber (cm⁻¹) | Assignment | Technique | Reference |

|---|---|---|---|

| ~3440 | O-H/N-H stretching | FTIR | researchgate.net |

| ~1625 | C-C and C-N ring stretching | Raman (SERS) | rsc.orgresearchgate.net |

| ~1600 | C=C and C=N stretching | FTIR | researchgate.netrsc.org |

| 1486, 1389 | Aromatic C-N stretching | FTIR | rsc.org |

| ~1454 | Asymmetric C-N stretching | Raman | researchgate.net |

| ~1396 | In-plane C-H ring deformation | Raman | researchgate.net |

| ~1328 | –CH₃ asymmetric/symmetric stretching | FTIR | rsc.org |

| ~666 | C–S–C framework vibration | FTIR | rsc.org |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| Methylene Blue |

| Methanol (B129727) |

| Formaldehyde |

| Hydrogen Peroxide |

| Singlet Oxygen |

| Hydroxyl Radical |

| Superoxide |

| Nitric Acid |

| Hydrochloric Acid |

| Sodium Hydroxide (B78521) |

| Guanosine-5'-monophosphate |

| Adenosine-5'-monophosphate |

| Xanthosine-5'-monophosphate |

| Dioxane |

| Dimethyl Sulfoxide |

| Titanium Dioxide |

Electrochemical Properties and Redox Chemistry of Methylene Blue

Cyclic Voltammetry and Potentiometric Studies: Electron Transfer Kinetics and Redox Potentials

The electrochemical behavior of Methylene (B1212753) Blue (MB) is frequently investigated using cyclic voltammetry (CV), a technique that provides significant insight into its redox processes. sciepub.com In aqueous solutions, Methylene Blue typically undergoes a reversible two-electron transfer process. acs.org The blue, oxidized form of Methylene Blue (MB⁺) is reduced to its colorless form, Leucomethylene Blue (LMB). sciepub.comwikipedia.org This transformation is a cornerstone of its function as a redox indicator. wikipedia.org

Cyclic voltammetry studies reveal the kinetics of this electron transfer. For a perfectly reversible reaction involving a two-electron transfer, the theoretical potential difference between the anodic and cathodic peaks (ΔEp) should be 29.5 mV. However, experimental observations often show a larger peak separation, indicating a quasi-reversible process. For instance, at a Platinum screen-printed electrode (Pt-SPE), a reduction peak at -0.47 V and a re-oxidation peak at -0.3 V were observed, with a peak separation much larger than the ideal value, confirming the quasi-reversible nature of the reaction at that specific electrode. sciepub.com In contrast, studies of MB bound to polymer films have shown a reversible, two-electron transfer process with good stability. acs.org

The standard redox potential (E₀') for the MB⁺/LMB couple is approximately +0.01 V. wikipedia.org However, the observed redox potentials can vary significantly depending on the experimental conditions, particularly the type of electrode used. sciepub.com For example, on a carbon paste electrode, the oxidation peak of MB was observed at +0.226 V, and the reaction was found to be irreversible as no corresponding reduction peak was seen. arxiv.org The interaction of Methylene Blue with electrode surfaces, such as co-tethering to gold electrodes with alkanethiol self-assembled monolayers, can provide an ideal reduction potential that is distinct from background redox processes like oxygen reduction or gold surface oxidation. acs.org

| Electrode | Medium | Technique | Potential (V) | Observation | Reference |

|---|---|---|---|---|---|

| General | Aqueous | - | +0.01 | Standard Redox Midpoint Potential (E₀') | wikipedia.org |

| Platinum SPE | 0.1 M Na₂SO₄ (pH ≈ 7) | CV | -0.47 (Reduction), -0.3 (Oxidation) | Quasi-reversible process | sciepub.com |

| Carbon Paste Electrode | Aqueous | CV | +0.226 (Oxidation) | Irreversible reaction, no reduction peak observed | arxiv.org |

| Gold Electrode (with SAM) | Aqueous | CV | Ideal potential far from background processes | Stable and reversible electron transfer | acs.org |

Influence of pH and Supporting Electrolytes on Electrochemical Processes in Acidic and Non-Aqueous Media

The electrochemical behavior of Methylene Blue is highly sensitive to the chemical environment, particularly the pH of the solution and the nature of the supporting electrolyte. These factors significantly influence reaction rates, redox potentials, and even the reaction mechanism itself, in both aqueous and non-aqueous media.

Influence of pH: The redox mechanism of Methylene Blue is pH-dependent because the reduction of the Methylene Blue cation (MB⁺) to Leucomethylene Blue (LMB) involves protonation. acs.orgwikipedia.org Generally, the formal reduction potential of Methylene Blue shifts to more negative values as the pH increases, a relationship consistent with the Nernst equation. acs.org

Influence of Supporting Electrolytes: The choice of supporting electrolyte is critical in the electrochemistry of Methylene Blue. The electrolyte's ions can participate in the reaction, altering the oxidation pathway and efficiency. In non-aqueous solvents, the supporting electrolyte affects peak potentials, peak currents, and the reversibility of the charge transfer processes. conicet.gov.ar

In aqueous media, the presence of certain electrolytes can dramatically enhance electrochemical oxidation. The oxidation of Methylene Blue is significant in the presence of chloride (Cl⁻) and bromide (Br⁻) ions but is practically absent when using iodide, fluoride, or sulfate (B86663). peacta.org This is because anodic oxidation can convert chloride ions into highly reactive species like chlorine and hypochlorite, which then indirectly oxidize the dye. nih.govacs.org Increasing the concentration of the electrolyte, such as sodium chloride (NaCl) or potassium chloride (KCl), generally increases the removal efficiency of MB by improving electrical current transfer and facilitating the generation of these oxidizing agents. nih.govnih.govpeacta.org For instance, increasing NaCl concentration from 0.2 to 0.6 g/L led to a significant increase in removal efficiency. nih.gov In non-aqueous solvents like dimethylformamide (DMF), the combination of the solvent and electrolyte can lead to the formation of stable Methylene Blue radicals. conicet.gov.ar

| Parameter | Condition | Observed Effect | Reference |

|---|---|---|---|

| pH | Increasing pH | Formal reduction potential becomes more negative. | acs.org |

| Acidic (pH 3-5) | Often higher degradation/removal efficiency and faster reaction kinetics. | nih.govnih.gov | |

| Basic (pH > 7) | Slower discoloration rates observed in some systems. | peacta.org | |

| Supporting Electrolyte | KCl, KBr, NaCl | Promotes indirect oxidation, enhancing degradation. Rate increases with concentration. | nih.govpeacta.org |

| Na₂SO₄, NaF, KI | Little to no effect on indirect oxidation. | peacta.org | |

| Non-aqueous (e.g., KOH/DMF) | Can lead to the formation of stable MB radicals. | conicet.gov.ar |

Mechanistic Elucidation of Electro-reduction and Electro-oxidation Pathways

The redox chemistry of Methylene Blue involves distinct pathways for its reduction and oxidation, which have been elucidated through various electrochemical and spectroscopic techniques.

Electro-reduction Pathway: In aqueous media, the electro-reduction of the Methylene Blue cation (MB⁺) to the colorless Leucomethylene Blue (LMB) is generally accepted to be a two-electron, one-proton process. wikipedia.org However, this process is not a single concerted step. In-situ electron spin resonance (ESR) studies have provided evidence for the formation of a short-lived radical intermediate. conicet.gov.ar

The mechanism proceeds as follows:

First Electron Transfer: MB⁺ accepts a single electron to form a neutral radical intermediate, often referred to as semiquinone or Methylene Blue radical (MB•). MB⁺ + e⁻ ⇌ MB•

In non-aqueous solvents, the reduction can be more clearly resolved into two distinct single-electron transfer steps. The first step yields a stable free radical, and the second step produces an anion. conicet.gov.ar

Electro-oxidation Pathway: The electrochemical oxidation of Methylene Blue, often studied in the context of wastewater treatment, can occur through two primary mechanisms:

Direct Oxidation: The MB molecule is oxidized directly at the anode surface. This process is highly dependent on the electrode material and the applied potential. nih.govmdpi.com

Indirect Oxidation: This is often the more dominant and efficient pathway. It involves the electrochemical generation of strong oxidizing species in the solution, which then chemically attack and degrade the MB molecule. nih.govacs.org When electrolytes like NaCl are present, active chlorine species (e.g., Cl₂, HClO, ClO⁻) are formed at the anode. nih.govpeacta.org In many systems, the oxidation of water at the anode surface generates highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidants that can mineralize organic pollutants like Methylene Blue. nih.govmdpi.com

The final products of complete oxidation (mineralization) are typically carbon dioxide, water, and inorganic ions. nih.gov The indirect oxidation of Methylene Blue by electro-generated chlorine species can also lead to the formation of chlorinated intermediates, such as methylene violet bernthsen. peacta.org

Development of Electrochemical Sensing Platforms and Analytical Probes

The well-defined and stable redox properties of Methylene Blue make it an excellent candidate for use in electrochemical sensing platforms. acs.org It can be employed either as the analyte of interest or as a redox reporter/probe to detect other target molecules. researchgate.netacs.org These sensors are valued for their simplicity, portability, cost-effectiveness, and rapid response. mdpi.comresearchgate.net

Sensing of Methylene Blue: Electrochemical sensors have been developed for the sensitive detection of Methylene Blue, often for environmental monitoring purposes. researchgate.netmdpi.com A common strategy involves modifying the surface of a working electrode to enhance its interaction with the cationic MB dye. For example, a glassy carbon electrode (GCE) modified with amino-group-functionalized multi-walled carbon nanotubes (NH₂-fMWCNTs) showed significantly enhanced electrocatalytic activity for MB detection. mdpi.comresearchgate.net The negatively charged amino groups attract the MB⁺ cation, increasing the local concentration at the electrode surface and amplifying the electrochemical signal. mdpi.com Using this platform with square wave voltammetry, a very low detection limit of 0.21 nM was achieved. mdpi.comresearchgate.net

Methylene Blue as a Redox Reporter: Methylene Blue is widely used as a redox reporter, particularly in nucleic acid-based electrochemical sensors (E-ABs). acs.org In these sensors, MB is tethered to a DNA or aptamer strand immobilized on an electrode. The binding of a target molecule to the aptamer induces a conformational change in the DNA structure, which alters the distance between the MB tag and the electrode surface. This change in distance affects the rate of electron transfer, which can be measured electrochemically (e.g., via changes in peak current or peak-to-peak separation in CV), thus signaling the presence of the target. acs.org

Furthermore, poly(methylene blue) (PMB), formed by the electropolymerization of MB onto an electrode surface, creates a stable and electroactive film. acs.org This PMB-modified electrode has been used to sense various analytes, such as acrylamide (B121943). The interaction between acrylamide and the PMB surface causes a decrease in the redox peak current of the polymer, allowing for quantitative detection. acs.org

| Sensing Platform | Analyte | Principle | Key Feature | Reference |

|---|---|---|---|---|

| NH₂-fMWCNTs on GCE | Methylene Blue | Enhanced electrocatalytic activity due to electrostatic attraction. | High sensitivity, Limit of Detection (LOD) of 0.21 nM. | mdpi.comresearchgate.net |

| MB-tethered DNA Aptamer on Gold Electrode | Various (e.g., proteins, small molecules) | Target binding causes conformational change, altering electron transfer from MB to electrode. | Used in electrochemical, aptamer-based sensors (E-ABs). | acs.org |

| Poly(methylene blue) on GCE | Acrylamide, H₂O₂, Dopamine | Analyte interacts with the PMB film, modulating its redox signal. | Rapid, cost-effective, and reproducible sensing. | acs.org |

| Graphene Ink-Modified Electrode | Drug Resistance in E. coli | MB acts as a redox probe to monitor bacterial respiration and its inhibition by antibiotics. | Rapid detection of bacterial drug sensitivity. | nih.gov |

Interactions of Methylene Blue with Macromolecular and Supramolecular Systems

Adsorption Mechanisms on Diverse Substrates: A Comprehensive Analysis

The adsorption of Methylene (B1212753) Blue from aqueous solutions onto solid surfaces is a widely studied phenomenon, driven by a combination of physical and chemical interactions. The efficiency and mechanism of this process are dictated by the specific properties of both the Methylene Blue molecule and the adsorbent material. Key mechanisms include electrostatic attraction, hydrogen bonding, and π-π stacking interactions. researchgate.netresearchgate.net

As a cationic dye, Methylene Blue's primary mode of interaction with many surfaces is electrostatic attraction. rsc.org The surface charge of the adsorbent material, which is often pH-dependent, plays a critical role in the extent of adsorption.

Influence of pH : The pH of the solution significantly alters the surface charge of many adsorbents. For materials with functional groups like carboxyl (–COOH) and hydroxyl (–OH), an increase in pH leads to deprotonation, resulting in a more negatively charged surface. rsc.orgnih.gov This enhanced negative charge promotes stronger electrostatic attraction with the positively charged Methylene Blue cation (MB+), leading to increased adsorption capacity. mdpi.commdpi.com For instance, the adsorption of Methylene Blue on materials like Ti3C2-MXenes and various activated carbons increases at higher pH values due to the greater negative surface charge of the adsorbents. rsc.orgmdpi.com Conversely, under acidic conditions (low pH), the surface may become protonated and thus positively charged, leading to electrostatic repulsion and reduced adsorption of the cationic dye. mdpi.com

Adsorbent Surface Chemistry : Materials rich in negatively charged functional groups are particularly effective for Methylene Blue removal. Activated carbons, for example, often possess carboxyl, hydroxyl, and carbonyl groups on their surface which are negatively charged and readily interact with the cationic dye. researchgate.net Similarly, the surfaces of MXenes, a class of 2D materials, are rich in hydroxyl groups that become deprotonated (–O−) over a wide pH range, making them excellent adsorbents for cationic dyes like Methylene Blue. rsc.orgnih.gov

The table below summarizes the effect of pH on the adsorption of Methylene Blue on various substrates.

| Adsorbent | Optimal pH for Adsorption | Effect of Increasing pH | Reference |

| Starch-based hydrogels | 10.0 | Increased adsorption due to deprotonation of carboxyl groups. | nih.gov |

| Ti3C2-MXenes | High pH (e.g., >6) | Increased removal efficiency due to more negative surface charge. | rsc.org |

| Walnut Shell | 6-10 | Increased negative charge density enhances electrostatic attraction. | mdpi.com |

| Acid Modified Raphia Taedigera Seed Activated Carbon | 9.0 | High performance observed at alkaline pH. | ajchem-a.com |

| O-CM-chitosan hydrogel | 4.0 (initial high rate) | Adsorption capacity decreases at higher pH due to reduced electrostatic attraction. | nih.gov |

Beyond simple electrostatic forces, more specific non-covalent interactions play a crucial role in the binding of Methylene Blue to various substrates.

Hydrogen Bonding : Hydrogen bonds can form between the nitrogen atoms in the Methylene Blue molecule and hydrogen-bond donor groups (like hydroxyl groups) on the adsorbent's surface. researchgate.netresearchgate.net This mechanism is a significant contributor to adsorption on materials like activated carbon and cellulose-based adsorbents. researchgate.netresearchgate.net FTIR analysis has confirmed the involvement of such interactions in the adsorption process. researchgate.net Theoretical studies have also explored the hydrogen bond interactions between Methylene Blue and water molecules. acs.org

π-π Stacking Interactions : The aromatic, planar structure of the Methylene Blue cation facilitates π-π stacking interactions with aromatic moieties on the adsorbent surface. nih.gov This type of interaction is particularly important for adsorption onto carbonaceous materials like graphene and activated carbon, which have graphitic structures. researchgate.netresearchgate.net The π-π stacking involves the interaction between the electron-rich aromatic rings of Methylene Blue and the graphene sheets of the adsorbent. researchgate.net These interactions can be a dominant force, especially when electrostatic interactions are weak.

Hydrophobic interactions, driven by the tendency of nonpolar molecules to aggregate in aqueous solution, also contribute to the adsorption of Methylene Blue.

Hydrophobic Nature of Methylene Blue : The aromatic rings of Methylene Blue give it a significant hydrophobic character. This drives the molecule out of the polar aqueous phase and onto the often less polar surface of an adsorbent. This effect is a key aspect of its self-association in water and its binding to hydrophobic surfaces. acs.org Studies on hydrophobically modified activated carbon have shown that such surfaces can exhibit fast and efficient adsorption of Methylene Blue. researchgate.net

Molecular Recognition and Complex Formation in Host-Guest Systems

Methylene Blue's size, charge, and aromatic nature make it an ideal guest molecule for various supramolecular hosts, leading to the formation of stable host-guest complexes. These interactions are highly specific and are a cornerstone of molecular recognition.

Cyclodextrins (CDs) : Cyclodextrins are macrocyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate Methylene Blue, primarily through hydrophobic interactions. acs.org The binding can break up aggregates of Methylene Blue and form 1:1 inclusion complexes. nih.gov The nature of the cyclodextrin (B1172386) can influence the binding affinity; for example, charged beta-cyclodextrins (like carboxymethyl-β-cyclodextrin) show stronger binding with the cationic Methylene Blue at pH > 5 compared to neutral cyclodextrins. nih.gov Methyl-β-cyclodextrin has been shown to directly bind Methylene Blue with an equilibrium association constant (Ka) of 310 ± 10 M⁻¹. nih.gov

Cucurbit[n]urils (CB[n]) : Cucurbiturils are macrocyclic host molecules made of glycoluril (B30988) units linked by methylene bridges. They possess a hydrophobic cavity and two polar, carbonyl-lined portals. nih.gov CB[n] are known to form highly stable complexes with Methylene Blue. The stoichiometry of these complexes depends on the size of the cucurbituril. Cucurbit nih.govuril (CB nih.gov) has been reported to form a 2:1 complex with Methylene Blue. researchgate.net In contrast, the larger Cucurbit nih.govuril (CB nih.gov) can encapsulate two Methylene Blue molecules, forming a 1:2 host-guest complex. researchgate.netdigitellinc.com Encapsulation within the CB nih.gov cavity has been shown to protect the Methylene Blue molecule, increasing the lifetime of its triplet excited state. nih.govresearchgate.net

The table below details the stoichiometry and binding constants for Methylene Blue complexation with host-guest systems.

| Host Molecule | Stoichiometry (Host:Guest) | Binding Constant (K) | Reference |

| Cucurbit nih.govuril (CB nih.gov) | 2:1 | 1.34 x 10¹² L²·mol⁻² | researchgate.net |

| Cucurbit nih.govuril (CB nih.gov) | 1:2 | 5.34 x 10¹² L²·mol⁻² | researchgate.net |

| Methyl-β-cyclodextrin (MCD) | 1:1 | 310 M⁻¹ | nih.gov |

| γ-Cyclodextrin (γ-CD) | 1:2 | 2.95 x 10⁷ mol⁻²·dm⁶ | oup.com |

Interfacial Binding Studies with Nucleic Acid Mimics and Other Biomolecular Scaffolds

Methylene Blue is well-known for its ability to interact with nucleic acids, a property that has been harnessed for various biochemical and medical applications. biocompare.comnih.gov Its binding modes are diverse and depend on the structure and sequence of the nucleic acid.

Interaction with DNA : Methylene Blue binds to DNA through several modes, including intercalation between base pairs and groove binding. nih.gov The binding is sequence-specific, with a preference for GC-rich regions. acs.org Electrostatic interactions between the cationic dye and the negatively charged phosphate (B84403) backbone of DNA are a primary driving force. biocompare.comnih.gov Modeling studies have shown that symmetric intercalation at 5'-CpG-3' and 5'-GpC-3' steps is a predominant binding mode. nih.govacs.org The stability of these complexes is influenced by the salt concentration of the medium; increasing ionic strength can weaken the binding by screening the electrostatic attractions. nih.gov

Interaction with Nucleic Acid Mimics : While extensive research exists on Methylene Blue's interaction with natural DNA, its binding to synthetic nucleic acid mimics such as Peptide Nucleic Acid (PNA) and Locked Nucleic Acid (LNA) is also an area of interest. These mimics have modified backbones that can alter the binding characteristics of intercalating agents. The fundamental interactions, including electrostatic and stacking forces, are expected to govern the binding to these mimics as well, though the specific affinities and geometries may differ from those with natural DNA.

Binding to Other Biomolecular Scaffolds : Methylene Blue also interacts with other biomolecules, such as proteins. acs.org For example, it has been shown to inhibit acetylcholinesterase activity, suggesting a direct interaction with the enzyme. nih.gov These interactions are also governed by a combination of electrostatic, hydrophobic, and stacking forces, similar to its binding to other macromolecules.

Applications of Methylene Blue in Advanced Analytical Methodologies

Spectrophotometric and Fluorimetric Methods for Analyte Determination

Methylene (B1212753) Blue is extensively used in spectrophotometric and fluorimetric techniques for the quantification of various analytes. Its strong color and fluorescent properties form the basis of these applications.

One of the primary spectrophotometric applications of Methylene Blue is in the determination of anionic surfactants in water samples. udistrital.edu.conih.govusgs.gov This method, often referred to as the Methylene Blue Active Substances (MBAS) assay, relies on the formation of a blue-colored ion-pair complex between the cationic Methylene Blue dye and anionic surfactants. nih.govusgs.gov This complex is extractable into an organic solvent, such as chloroform, and the intensity of the blue color in the organic phase is measured spectrophotometrically. udistrital.edu.conih.govusgs.gov The concentration of the anionic surfactant is directly proportional to the absorbance of the solution. udistrital.edu.co The maximum absorption wavelength for Methylene Blue is typically observed around 665 nm. wu.ac.thuns.ac.id Simplified versions of this method have been developed to reduce the use of hazardous solvents and decrease analysis time. nih.gov

Recent advancements have also explored the use of smartphone-based digital image colorimetry as an alternative to traditional spectrophotometry for Methylene Blue determination, offering a more accessible and economical approach. wu.ac.th Validation of these spectrophotometric methods involves assessing parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ) to ensure accuracy and reliability. uns.ac.id For instance, one validation study reported an LOD of 0.46415 mg/kg and an LOQ of 1.54716 mg/kg for Methylene Blue analysis in wastewater. uns.ac.id

In fluorimetry, Methylene Blue and its derivatives are utilized due to their fluorescent properties. Methylene Blue itself exhibits an absorption peak at approximately 665 nm and an emission peak around 686 nm. nih.gov However, its fluorescence can be influenced by concentration, with a quenching phenomenon observed at high concentrations. nih.gov Researchers have developed Methylene Blue derivatives that act as fluorescent probes. For example, a derivative sensitive to reactive oxygen species (ROS), MB-ethanolamine, has been synthesized. olemiss.edu The release of Methylene Blue from this derivative upon interaction with ROS can be measured by fluorescence, providing a method for ROS detection. olemiss.edu Such studies typically use a fluorescence spectrophotometer with specific excitation and emission wavelengths, for instance, an excitation at 660 nm. olemiss.edu

Table 1: Spectrophotometric and Fluorimetric Parameters of Methylene Blue

| Parameter | Value/Range | Application Context | Source(s) |

| Maximum Absorption Wavelength (λmax) | ~665 nm | Spectrophotometric determination of analytes | wu.ac.thuns.ac.id |

| Molar Absorptivity | Not specified | Quantitative analysis | |

| Emission Wavelength | ~686 nm | Fluorimetric detection | nih.gov |

| Quantum Yield | 0.52 | Fluorescence efficiency | nih.gov |

| Limit of Detection (LOD) | 0.22 mg/l (for LAS) | Anionic surfactant analysis | udistrital.edu.co |

| Limit of Quantification (LOQ) | 0.73 mg/l (for LAS) | Anionic surfactant analysis | udistrital.edu.co |

Role in Redox Indicator Systems and Chemical Reaction Monitoring

Methylene Blue is widely recognized for its function as a redox indicator in analytical chemistry. wikipedia.orgchemeurope.com Its distinct color change between its oxidized and reduced states makes it an excellent tool for monitoring the progress of oxidation-reduction reactions. chemeurope.comchemicals.co.uk In an oxidizing environment, a solution of Methylene Blue is a vibrant blue, while in the presence of a reducing agent, it becomes colorless, forming its reduced counterpart, Leucomethylene Blue. wikipedia.orgchemeurope.comstackexchange.com

This redox property is famously demonstrated in the "blue bottle experiment," a classic chemical kinetics demonstration. wikipedia.orgchemeurope.com In this experiment, a solution containing glucose, sodium hydroxide (B78521), and Methylene Blue is shaken. The dissolved oxygen oxidizes Methylene Blue, turning the solution blue. chemeurope.comstackexchange.com Subsequently, the glucose gradually reduces the Methylene Blue back to its colorless form. wikipedia.orgchemeurope.com This reversible color change can be used to illustrate the principles of redox reactions and chemical kinetics. mitolab.com

The redox potential of Methylene Blue is a key factor in its function as an indicator. news-medical.net It can be used to monitor reactions involving various reducing agents, such as ascorbic acid. mt.comresearchgate.net The reaction between Methylene Blue and ascorbic acid in an acidic medium, which results in the formation of the colorless Leucomethylene Blue, can be followed spectrophotometrically to study reaction kinetics. mt.com In some systems, this reversible color change can exhibit oscillatory behavior, acting as a chemical clock. acs.orgresearchgate.net

Furthermore, Methylene Blue is employed in specific analytical tests, such as monitoring the freshness of milk. wikipedia.org In this application, the dye acts as an indicator of bacterial activity, as the bacteria reduce the Methylene Blue, causing the blue color to disappear. wikipedia.org

Table 2: Redox Properties of Methylene Blue

| Property | Description | Significance | Source(s) |

| Oxidized Form | Methylene Blue | Blue color | Indicator of oxidizing environment |

| Reduced Form | Leucomethylene Blue | Colorless | Indicator of reducing environment |

| Redox Potential (E₀') | +0.011 V | Determines its suitability as a redox indicator in various systems | news-medical.net |

| Common Reducing Agents | Glucose, Ascorbic Acid, Sulfides | Used in demonstrations and analytical assays | wikipedia.orgmt.comresearchgate.net |

| Common Oxidizing Agents | Oxygen | Reverts Leucomethylene Blue to its blue, oxidized form | wikipedia.orgchemeurope.com |

Development of Chemical Sensors and Chemo-sensing Arrays

The unique electrochemical and optical properties of Methylene Blue have led to its incorporation into the development of chemical sensors and chemosensing arrays. nih.gov These sensors are designed for the detection of a variety of chemical and biological species.

In the realm of electrochemical sensors, Methylene Blue often serves as a redox probe. nih.gov Its ability to be reduced by biological processes, such as bacterial respiration, forms the basis for sensors designed to detect microorganisms or assess their metabolic activity. nih.gov For instance, an electrochemical sensor has been developed to determine the drug resistance of Escherichia coli. nih.gov This sensor utilizes Methylene Blue as an indicator of bacterial respiration; the reduction of the dye to its colorless form is monitored electrochemically. nih.gov To enhance the sensitivity of these sensors, electrode surfaces are often modified with materials like graphene ink, which improves electrical properties. nih.gov

Methylene Blue is also a component in the fabrication of chemo-sensing or colorimetric arrays. researchgate.net These arrays consist of multiple chemoresponsive dyes that change color upon interaction with different volatile organic compounds (VOCs). researchgate.net By analyzing the pattern of color changes across the array, it is possible to discriminate between closely related organic compounds. researchgate.net The interactions probed by such arrays can include Lewis acid/base, Brønsted acid/base, and dipolar interactions. researchgate.net

Furthermore, Methylene Blue is used as a target analyte in the development of Surface-Enhanced Raman Scattering (SERS) sensors. frontiersin.org These sensors utilize substrates functionalized with metallic nanoparticles to amplify the Raman signal of analytes. Cellulose-based SERS sensors, for example, have been tested for the detection of trace amounts of Methylene Blue in solution. frontiersin.org

Microscopic Staining Mechanisms for Material and Cellular Component Analysis (excluding clinical diagnostics)

Methylene Blue is a widely used cationic stain in microscopy for the visualization and analysis of various materials and cellular structures in non-clinical research settings. macsenlab.commacsenlab.com Its effectiveness as a stain stems from its positive charge, which allows it to bind to negatively charged, acidic components within cells and tissues. macsenlab.com

The primary mechanism of Methylene Blue staining involves an electrostatic interaction. As a cationic or basic dye, it has a strong affinity for anionic components such as nucleic acids (DNA and RNA) in the cell nucleus and cytoplasm. mitolab.commacsenlab.com This binding imparts a distinct blue color to these structures, enhancing their visibility under a microscope and allowing for detailed morphological examination. macsenlab.com The intensity of the staining can be influenced by the pH of the staining solution; alkaline conditions can enhance the staining of all protein components and nucleic acids.

In microbiology, Methylene Blue is used as a simple stain to observe the morphology and arrangement of bacteria. macsenlab.commacsenlab.com It is also a component of more complex staining procedures like Gram staining, where it can be used as a counterstain. macsenlab.com

For cellular analysis, Methylene Blue is employed to stain cell nuclei, making them easily distinguishable from the cytoplasm. mitolab.comyoutube.com It is also used to assess cell viability. wikipedia.org Live cells possess enzymes that can reduce Methylene Blue, rendering it colorless within the cell. wikipedia.orgmacsenlab.com In contrast, dead cells lack this enzymatic activity and therefore remain stained blue. wikipedia.org Beyond the nucleus, it can also stain other cellular components like mitochondria. macsenlab.com

In materials science, Methylene Blue is used to determine the "Methylene Blue Value" of fine aggregates, which provides an indication of the amount of clay minerals present. wikipedia.org This test involves titrating the aggregate with a Methylene Blue solution until free dye can be detected. wikipedia.org

Methylene Blue in Environmental Remediation Technologies

Adsorptive Removal from Aqueous Solutions

Adsorption is a popular method for dye removal due to its simplicity, high efficiency, and cost-effectiveness. mdpi.com This process involves the accumulation of methylene (B1212753) blue molecules onto the surface of a solid material, known as an adsorbent.

Design and Synthesis of Novel Adsorbent Materials

The development of effective and economical adsorbents is key to successful methylene blue removal. mdpi.com Researchers are investigating a wide range of materials, including:

Functionalized Biomass: Agricultural waste products like walnut shells, durian peels, and raspberry leaves are being modified to enhance their adsorption capabilities. mdpi.comiwaponline.commdpi.com For instance, walnut shells have been enzymatically modified, and durian peel waste has been chemically activated with hydrogen peroxide to improve methylene blue uptake. mdpi.comiwaponline.com

Activated Carbon: Derived from sources like caraway seeds and bambaranut shells, activated carbons are porous materials with a high surface area, making them effective adsorbents. nih.govscispace.com Chemical activation, using agents like potassium carbonate or phosphoric acid, further enhances their performance. nih.govnih.gov

Metal-Organic Frameworks (MOFs): These are crystalline materials with a porous structure, such as the iron terephthalate (B1205515) MOF-235, which have shown high adsorption capacities for methylene blue. nih.govacs.org A hierarchically structured MOF derived from layered double hydroxide (B78521) has demonstrated excellent removal efficiency. acs.org

Mesoporous Silica: These materials, with their ordered pore structures, are also being explored as potential adsorbents for methylene blue.

The effectiveness of these materials often depends on their specific surface area, pore size, and the presence of functional groups on their surface that can interact with the dye molecules. mdpi.comproquest.com

Adsorption Kinetics and Equilibrium Modeling

Understanding the rate and mechanism of adsorption is crucial for designing efficient treatment systems. Adsorption kinetics describe how quickly the dye is removed from the solution, while equilibrium models provide information about the maximum amount of dye that can be adsorbed.

Kinetics: The adsorption of methylene blue onto various materials often follows a pseudo-second-order kinetic model. mdpi.comnih.govnih.gov This suggests that the rate-limiting step may be chemical adsorption involving valence forces through sharing or exchange of electrons between the adsorbent and the dye. nih.gov The initial phase of adsorption is typically rapid, followed by a slower approach to equilibrium as the adsorbent's surface becomes saturated. nih.gov

Equilibrium: The Langmuir and Freundlich isotherm models are commonly used to describe the equilibrium data. The Langmuir model assumes a monolayer adsorption on a homogeneous surface, while the Freundlich model is applicable to multilayer adsorption on a heterogeneous surface. nih.govnih.gov For example, the adsorption of methylene blue on activated carbon from caraway seeds is well-described by the Langmuir model, while adsorption on particulate durian peel waste follows the Freundlich model. iwaponline.comnih.gov

Table 1: Adsorption Kinetic and Equilibrium Model Parameters for Methylene Blue Removal

| Adsorbent | Kinetic Model | Equilibrium Isotherm Model | Reference |

|---|---|---|---|

| Lignite (B1179625) Coal | Pseudo-second-order | Freundlich | nih.gov |

| Sucrose- and Urea-Derived Activated Carbon (SU-KOH) | Pseudo-second-order | Temkin | nih.gov |

| Sucrose- and Urea-Derived Activated Carbon (SU-H3PO4) | Pseudo-second-order | Freundlich | nih.gov |

| Enzymatically Modified Walnut Shell (WS-1) | Pseudo-second-order | - | mdpi.com |

| Activated Carbon from Caraway Seeds | Pseudo-second-order | Langmuir | nih.gov |

| Phosphoric Acid Modified Bambaranut Shell | Pseudo-second-order | Langmuir | scispace.com |

| Particulate Durian Peel Waste | - | Freundlich | iwaponline.com |

| Polysulfone/Polyacrylic Acid Membrane | - | Langmuir | scmauritania.org |

Thermodynamic Parameters of Adsorption Processes

Thermodynamic studies help to understand the nature of the adsorption process, specifically whether it is spontaneous and whether it is endothermic (heat is absorbed) or exothermic (heat is released). Key parameters include:

Gibbs Free Energy (ΔG°): A negative value of ΔG° indicates that the adsorption process is spontaneous.

Enthalpy (ΔH°): A positive ΔH° suggests that the process is endothermic, meaning that an increase in temperature will favor adsorption. nih.govacs.org Conversely, a negative ΔH° indicates an exothermic process.

Entropy (ΔS°): A positive ΔS° indicates an increase in randomness at the solid-liquid interface during adsorption. mdpi.com

For instance, the adsorption of methylene blue onto lignite coal and sucrose- and urea-derived activated carbon has been found to be spontaneous and endothermic. nih.govacs.org Similarly, studies on magnesium-modified fly ash and particulate durian peel waste also show a spontaneous and endothermic adsorption process. iwaponline.commdpi.com

Table 2: Thermodynamic Parameters for Methylene Blue Adsorption

| Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Temperature (°C) | Nature of Process | Reference |

|---|---|---|---|---|---|---|

| Lignite Coal | Negative | Positive | - | 26-40 | Spontaneous, Endothermic | nih.gov |

| Sucrose- and Urea-Derived Activated Carbon | - | Positive | - | 25-55 | Endothermic | acs.org |

| Magnesium-Modified Fly Ash | Negative | 36.41 | 125.08 | 25-35 | Spontaneous, Endothermic | mdpi.com |

| Particulate Durian Peel Waste | - | 10.26 | 58 | 30-50 | Spontaneous, Endothermic | iwaponline.com |

| Iron Terephthalate (MOF-235) | Negative | Positive | Positive | - | Spontaneous, Endothermic | nih.gov |

Mechanistic Investigations of Dye-Adsorbent Interactions

The removal of methylene blue through adsorption involves various interaction mechanisms between the dye molecules and the adsorbent surface. These can include:

Electrostatic Interactions: The pH of the solution plays a crucial role in determining the surface charge of the adsorbent and the ionization of the dye. iwaponline.commdpi.com Methylene blue is a cationic dye, meaning it carries a positive charge. researchgate.net At a pH higher than the adsorbent's point of zero charge (pHPZC), the adsorbent surface becomes negatively charged, facilitating the electrostatic attraction of the positively charged methylene blue molecules. acs.orgmdpi.com

Hydrogen Bonding: This type of interaction can occur between the functional groups on the adsorbent surface (like hydroxyl or carboxyl groups) and the nitrogen and sulfur atoms in the methylene blue molecule. iwaponline.commdpi.com

π-π Stacking: The aromatic rings of methylene blue can interact with the π-electron systems present on the surface of certain adsorbents, such as graphene oxide and some MOFs. nih.gov

Physisorption vs. Chemisorption: The nature of the adsorption can be physical (physisorption), involving weak van der Waals forces, or chemical (chemisorption), involving the formation of chemical bonds. nih.govnih.gov The energy of adsorption, calculated from models like the Dubinin-Radushkevich (D-R) isotherm, can help distinguish between the two. nih.gov The pseudo-second-order kinetic model often suggests a chemisorption process. nih.gov

Advanced Oxidation and Degradation Processes

Advanced Oxidation Processes (AOPs) are another set of powerful techniques for breaking down methylene blue into less harmful substances. nih.gov These processes rely on the generation of highly reactive species, such as hydroxyl radicals (•OH), which can oxidize and degrade the complex dye molecules. nih.gov

Photocatalytic Degradation: Catalyst Development and Reaction Pathway Analysis

Photocatalysis is a prominent AOP that utilizes a semiconductor catalyst and a light source (like UV or sunlight) to generate the reactive radicals. nih.govresearchgate.net

Catalyst Development: Significant research is focused on developing efficient photocatalysts that can be activated by visible light, which is a more sustainable energy source. nih.gov Materials like titanium dioxide (TiO2), zinc oxide (ZnO), and various composite materials are being investigated. researchgate.netrsc.org For example, copper-based nanoparticles (Cu-Cu2O-Cu3N) have shown potential for the sunlight-driven photocatalytic degradation of methylene blue. nih.gov Similarly, a condensation polymer-passivated ZnO nanoparticle has been used as an efficient photocatalyst in the presence of hydrogen peroxide. rsc.org Other novel catalysts include Fe-Ni/SiO2, which acts as a heterogeneous photo-Fenton catalyst, and PdCu nanocatalysts used in combination with peroxymonosulfate (B1194676) (PMS). rsc.orgmdpi.com

Reaction Pathway Analysis: Understanding the degradation pathway is essential for ensuring the complete mineralization of methylene blue into harmless products like CO2, water, and inorganic ions. researchgate.net The degradation process typically involves several steps, starting with the excitation of the photocatalyst by light, leading to the generation of electron-hole pairs. researchgate.netyoutube.com These charge carriers then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. These radicals attack the methylene blue molecule, leading to the cleavage of its chromophoric group (responsible for the color) and subsequent breakdown of the aromatic rings into smaller, less toxic intermediates, and eventually, complete mineralization. researchgate.netnih.gov Studies have identified various intermediate products formed during the degradation process, providing insights into the complex reaction mechanism. researchgate.net The efficiency of degradation can be influenced by factors such as the pH of the solution, the concentration of the catalyst, and the initial dye concentration. deswater.comroyalsocietypublishing.org

Electrochemical Degradation and Mineralization Efficiency

Electrochemical degradation has emerged as a promising technology for the removal of Methylene Blue (MB) from water. This method relies on the generation of powerful oxidizing agents and direct and indirect oxidation at the electrode surface to break down the complex structure of the dye. The efficiency of this process is influenced by several key operational parameters, including the initial pH of the solution, applied electrical potential, electrolyte concentration, and treatment time.

Research has demonstrated that acidic conditions can be highly effective for MB degradation. For instance, using a Ti/RuO₂–IrO₂ electrode, 100% removal efficiency was achieved at a pH of 3. nih.govacs.org In another study using a flexible graphite (B72142) electrode, the maximum removal efficiency of 99.9% was obtained at an initial pH of 4. nih.govnih.govacs.org The reaction kinetics were observed to be fastest at pH 5, decreasing as the pH became more alkaline. nih.govnih.govacs.org For example, one study reported a maximum removal of 97.7% at pH 5.75, which dropped to 79.7% at pH 11. nih.govacs.org However, some systems, like the electrochemical oxidation (EO) process using an iron anode and fly ash–red mud particle electrodes, exhibit excellent performance over a wide pH range (3.0–11.0), with an optimal pH of 7 achieving 86.46% removal. rsc.orgnih.govrsc.org

The applied electrical potential is a major driving force in the electrochemical process. Increasing the voltage generally enhances removal efficiency by boosting the generation of oxidizing agents. nih.govacs.orgresearchgate.net For example, at an initial MB concentration of 30 mg/L, increasing the electrical potential from 3 to 6 V improved the removal efficiency from 85.0% to 100%. nih.govacs.org Similarly, at a pH of 4, increasing the voltage from 3 V to over 4 V raised the efficiency from approximately 80.0% to 100%. nih.govacs.org The combination of electrical potential and electrolyte concentration also shows a strong synergistic effect; efficiency increased from 48.8% at 3 V and 0.2 g/L NaCl to 100% at 7 V and 0.6 g/L NaCl. acs.org

The concentration of the electrolyte, such as sodium chloride (NaCl), is crucial for electrical current transfer. nih.govresearchgate.net Higher electrolyte doses generally lead to increased removal efficiency. nih.gov The operating time is another critical factor, with removal efficiency significantly increasing with longer treatment periods. nih.gov For instance, under the same conditions, MB removal increased from 63.5% at 30 minutes to 95.5% at 90 minutes. nih.gov

The initial concentration of the dye itself can also affect the degradation rate. A higher initial dye concentration can act as a driving force, accelerating the degradation by overcoming mass transfer resistance. nih.gov One study found that the removal efficiency was 81.9% for a 10 mg/L MB solution, but increased to 99.4% for a 50 mg/L solution. nih.gov

The following table summarizes research findings on the electrochemical degradation of Methylene Blue under various conditions.

Interactive Data Table: Electrochemical Degradation of Methylene Blue

| Electrode Material | Initial pH | Initial MB Conc. (mg/L) | Voltage (V) / Current Density | Electrolyte | Time (min) | Removal Efficiency (%) | Reference |

|---|---|---|---|---|---|---|---|

| Flexible Graphite | 4 | 26.5 | 3 | 0.6 g/L NaCl | 30 | 99.9 | nih.govnih.govacs.org |

| Flexible Graphite | 7 | 30 | 3 | 0.4 g/L NaCl | 30 | 63.5 | nih.govacs.org |

| Flexible Graphite | 7 | 30 | 7 | 0.4 g/L NaCl | 30 | 99.4 | nih.govacs.org |

| Ti/RuO₂–IrO₂ | 3 | 100 | 40 mA/cm² | 0.1 mol/L NaCl | - | 100 | nih.govacs.org |

| Graphite-doped PbO₂ | 5.75 | - | - | - | 50 | 97.7 | nih.govacs.org |

| Iron Anode / Graphite Cathode | 7 | 10 | 9 | Fly Ash-Red Mud | - | 86.46 | rsc.orgnih.gov |

Sonochemical and Other Hybrid Degradation Approaches in Acidic Conditions

Sonochemical degradation, which utilizes the power of acoustic cavitation, is an effective method for breaking down Methylene Blue. Research indicates that the pH of the solution plays a significant role in this process, with acidic conditions being particularly favorable for dye degradation. amazonaws.comresearchgate.net One study demonstrated that the degradation rate of MB at pH 3 was higher than at neutral (pH 7) or basic (pH 8) conditions. amazonaws.com The enhanced degradation in acidic environments is attributed to the increased potential for certain oxidative reactions to occur. amazonaws.com

Hybrid advanced oxidation processes (AOPs) that combine sonolysis with other technologies have been developed to further enhance degradation efficiency. These methods often generate a higher concentration of highly reactive hydroxyl radicals (•OH), which are the primary species responsible for the oxidation of organic pollutants. nih.gov

Examples of hybrid degradation systems include:

Sono-Fenton: The addition of iron (III) can markedly increase the sonochemical degradation rate of MB. acs.org This is due to a sonochemically induced Fenton reaction, where Fe(II) and hydrogen peroxide (H₂O₂) are synthesized in situ, leading to the production of hydroxyl radicals. acs.org

Ozonation-based Hybrids: Combining ozone (O₃) with other oxidants or energy sources can lead to significant improvements in degradation.

O₃/H₂O₂: Adding hydrogen peroxide to an ozonation system can increase degradation efficiency. Efficiencies of up to 82% were achieved with the addition of 10 ppm of H₂O₂. redalyc.org

O₃/UV: The combination of ozone and UV radiation can achieve high degradation rates, with one study reporting 79% efficiency at pH 9. redalyc.org

O₃/UV/H₂O₂: This combination proved to be the most effective among the tested ozonation hybrids, reaching a 98% degradation efficiency with 10 ppm H₂O₂ at an initial pH of 7 after 60 minutes. redalyc.org

O₃/Microchannel/Ultrasound: A novel system integrating ozone, a microchannel, and ultrasound achieved a 92.7% decolorization efficiency in just 14 minutes. This was a 12.6% increase compared to the ozonation system alone, an effect attributed to an enhanced contribution of hydroxyl radicals. nih.gov

Piezo-photocatalysis: An innovative approach uses a biodegradable scaffold coated with a catalyst like Bismuth Ferrite (BiFeO₃). dynamitenews.com This system leverages both sunlight (photocatalysis) and mechanical vibrations (piezocatalysis) to break down pollutants, demonstrating a 74.3% removal of Methylene Blue. dynamitenews.com

Pyrite (B73398)/PDS: An advanced oxidation process using natural pyrite as a catalyst for persulfate (PDS) activation showed high efficiency in degrading MB. This system is effective over a broad pH range from 3 to 11. nih.govresearchgate.net

The following table compares the efficiency of various hybrid degradation approaches for Methylene Blue.

Interactive Data Table: Hybrid Degradation of Methylene Blue

| Method | Key Conditions | Efficiency (%) | Time | Reference |

|---|---|---|---|---|

| Sonochemical | pH 3, 25 mg/L MB | Favorable degradation rate | 25 min | amazonaws.comresearchgate.net |

| O₃/H₂O₂ | pH 7, 10 ppm H₂O₂ | 82 | - | redalyc.org |

| O₃/UV | pH 9 | 79 | - | redalyc.org |

| O₃/UV/H₂O₂ | pH 7, 10 ppm H₂O₂ | 98 | 60 min | redalyc.org |

| O₃/Microchannel/Ultrasound | - | 92.7 | 14 min | nih.gov |

| Piezo-photocatalysis (BiFeO₃) | Sunlight & Vibrations | 74.3 | - | dynamitenews.com |

| Pyrite/PDS | pH 5, 0.5 g/L Pyrite | >90 | 120 min | nih.govresearchgate.net |

Environmental Fate and Transformation Product Analysis

Understanding the environmental fate of Methylene Blue requires identifying the intermediate compounds formed during its degradation. Methylene Blue is a toxic, carcinogenic, and non-biodegradable aromatic heterocyclic dye, which makes its complete mineralization into non-toxic substances like CO₂, H₂O, and inorganic ions essential. mdpi.comresearchgate.netnih.gov The degradation process typically involves the breakdown of the dye's complex chromophore structure through attacks by reactive oxygen species. nih.gov

Analysis of the degradation byproducts is commonly performed using advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS). nih.govacs.org These methods allow for the structural elucidation of the various intermediates formed during the remediation process. acs.org

Studies on the photo-Fenton-like degradation of MB have identified several transformation pathways. The degradation primarily proceeds through the rupture of the central phenothiazine (B1677639) ring, which is oxidized by hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.gov This process leads to the formation of various smaller organic molecules.

Key transformation products identified in different studies include:

N-demethylation and N-de-dimethylamine Intermediates: The removal of methyl groups from the amine functional groups. nih.gov

Sulfoxide (B87167) and Sulphone Intermediates: Oxidation of the sulfur atom in the phenothiazine ring. nih.gov

Desulfurization Intermediates: Complete removal of the sulfur atom from the ring structure. nih.gov

Hydroxylated Intermediates: Introduction of hydroxyl (-OH) groups onto the aromatic rings, indicated by new absorption peaks in FTIR analysis after degradation. nih.gov

The identification of these intermediates confirms that the degradation process involves multiple steps of oxidation, demethylation, and ring-opening, ultimately leading to the breakdown of the dye molecule. nih.gov The complete elimination of MB and the toxicity of its byproducts is crucial to ensure the treated water is environmentally safe. nih.gov

The following table lists some of the identified transformation products from the degradation of Methylene Blue.

Interactive Data Table: Identified Transformation Products of Methylene Blue Degradation

| Product Type | Specific Intermediates/Functional Groups | Analytical Method | Reference |

|---|---|---|---|

| N-demethylation Intermediates | Products with fewer methyl groups on nitrogen atoms | TOF-SIMS | nih.gov |

| Sulfoxide Intermediates | Intermediates containing a sulfoxide group (S=O) | TOF-SIMS | nih.gov |

| Sulphone Intermediates | Intermediates containing a sulphone group (O=S=O) | TOF-SIMS | nih.gov |

| Desulfurization Intermediates | Products where the sulfur atom has been removed | TOF-SIMS | nih.gov |

| Hydroxylated Products | Molecules with added hydroxyl (-OH) groups | FTIR | nih.gov |

Methylene Blue in Materials Science and Engineering Applications

Methyl blue, a synthetic organic dye, has garnered significant attention in materials science and engineering due to its unique chemical structure and properties. Its applications extend from creating advanced composite materials to its use in sophisticated optical and electronic devices.

Theoretical and Computational Investigations of Methylene Blue

Quantum Chemical Calculations (Density Functional Theory): Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has been extensively employed to investigate the fundamental properties of Methylene (B1212753) Blue. mdpi.comnih.govscribd.commdpi.com These calculations provide a detailed picture of the molecule's electronic structure, which is crucial for understanding its chemical behavior.

Electronic Structure and Reactivity: DFT studies reveal that Methylene Blue possesses a stable, heterocyclic, and highly symmetric molecular structure. mdpi.com The distribution of electron density, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dictates the molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. For MB, upon electronic excitation, the electron density becomes concentrated in the central ring containing the heteroatoms, indicating a π-π* transition. researchgate.net The calculated dipole moments and atomic charges for the ground and excited states show an increase in the dipole moment upon photoexcitation. researchgate.net

DFT calculations have also been used to explore the reactivity of Methylene Blue with various species. For instance, studies on the demethylation of MB by reactive oxygen species (ROS) have shown that these reactions are energetically favorable, particularly with hydroxyl radicals (•OH) and hydroxyl ions (OH⁻). mdpi.comnih.gov These computational analyses help to elucidate the initial steps in the photocatalytic degradation of MB. mdpi.comnih.gov

Spectroscopic Properties: Predicting the spectroscopic properties of Methylene Blue, especially in solution, presents challenges for some computational methods. Time-dependent DFT (TD-DFT) has been used to calculate the vibronic absorption spectrum of MB in aqueous solution. researchgate.net While some functionals initially underestimate the maximum absorption wavelength, the use of appropriate solvent models, like the SMD model, can lead to good agreement with experimental data. researchgate.net The shoulder observed in the visible absorption spectrum of MB has been attributed to vibronic origins through these calculations. researchgate.net Advanced techniques, such as using optimally tuned range-separated hybrid functionals, have also been employed to more accurately describe the optical excitations of both gas-phase and solvated Methylene Blue, overcoming some limitations of standard TD-DFT approximations. utwente.nl

Table 1: Calculated Electronic Properties of Methylene Blue using DFT This table is for illustrative purposes. Actual values can vary based on the specific DFT functional, basis set, and solvent model used in the calculations.

| Property | Calculated Value/Observation | Reference |

|---|---|---|

| Ground State Dipole Moment (in water) | ~3.30 - 4.23 D | researchgate.netutwente.nl |

| Excited State Dipole Moment | Increases upon photoexcitation | researchgate.net |

| HOMO-LUMO Gap | Varies with computational method | scribd.com |

| Electronic Transition Type | π→π* | researchgate.net |

Molecular Dynamics Simulations: Interfacial Interactions, Aggregation Behavior, and Solvent Effects

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of Methylene Blue, allowing researchers to study its interactions with its environment over time. These simulations are particularly valuable for understanding complex processes that are difficult to probe experimentally.

Interfacial Interactions: MD simulations have been used to investigate the interaction of Methylene Blue with various interfaces, such as lipid bilayers and the surfaces of materials like kaolinite (B1170537) and activated carbon. nih.govrandallcygan.commdpi.com For example, coarse-grained MARTINI model simulations have shown that the charge state of MB and the oxidation of a dioleylphosphatidylcholine (DOPC) lipid bilayer significantly affect membrane properties, including permeability to water and MB molecules. nih.govosti.gov Similarly, simulations of MB adsorption on kaolinite surfaces have provided molecular-level detail on how the dye interacts with the hydrophobic siloxane surface and the role of charge-balancing ions. randallcygan.com